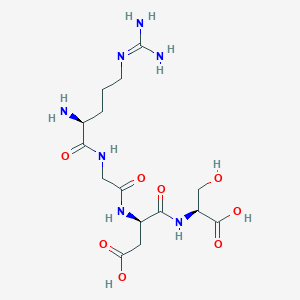

H-Arg-Gly-D-Asp-Ser-OH

Description

Properties

IUPAC Name |

(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8+,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRFRJQMBSBXGO-YIZRAAEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational and Structural Analysis of H Arg Gly D Asp Ser Oh

Spectroscopic Techniques for Secondary Structure Elucidation

Spectroscopic methods are instrumental in determining the secondary structure of peptides in solution, offering a glimpse into their conformational preferences under physiologically relevant conditions.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides. By measuring the differential absorption of left and right circularly polarized light, CD provides a spectral signature characteristic of different structural motifs like α-helices, β-sheets, and random coils. americanpeptidesociety.org

For peptides containing the Arg-Gly-Asp-Ser (RGDS) sequence, CD analysis can reveal predominant conformations in solution. Studies on RGDS-modified peptides have shown that their CD spectra can be characterized by a negative Cotton effect, with a minimum value around 215 nm, which is indicative of a β-sheet structure. nih.gov The intensity and exact position of this minimum can be influenced by environmental conditions such as salt concentration, suggesting that the peptide's conformation is sensitive to its chemical milieu. nih.gov For H-Arg-Gly-D-Asp-Ser-OH, CD spectroscopy would be employed to determine if it adopts a defined secondary structure, such as a β-turn, which is common in RGD sequences, or exists as a more flexible random coil.

Table 1: Representative CD Spectral Data for an RGDS-Containing Peptide This interactive table provides hypothetical data based on typical findings for RGDS peptides.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Secondary Structure Indication |

|---|---|---|

| 195 | +5000 | β-sheet / Random Coil |

| 215 | -8000 | β-sheet (Negative minimum) |

| 222 | -2000 | α-helix (shoulder) / Random Coil |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the high-resolution, three-dimensional structure of peptides in solution. By exploiting the magnetic properties of atomic nuclei, NMR can provide a wealth of information on bond connectivity, dihedral angles, and through-space proximities between atoms.

For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be utilized. The assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts is the first step. mdpi.com These chemical shifts are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. Deviations from "random coil" chemical shifts can indicate the presence of stable secondary structures. nih.gov For instance, NMR studies on peptides containing the RGD sequence have indicated that this moiety often adopts a random coil conformation with high mobility in aqueous solutions. shinshu-u.ac.jp

Through-space interactions are identified using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space (typically <5 Å), regardless of their position in the sequence. The collection of these distance restraints, along with dihedral angle restraints derived from coupling constants, is used to calculate an ensemble of structures consistent with the experimental data, providing a detailed picture of the peptide's conformational preferences. researchgate.net

Table 2: Predicted ¹H NMR Random Coil Chemical Shifts for this compound This interactive table presents expected chemical shift values for the peptide in an unstructured state, based on established data for individual amino acids.

| Residue | NH (ppm) | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |

|---|---|---|---|---|

| Arg | 8.42 | 4.35 | 1.96, 1.85 | γCH₂: 1.70; δCH₂: 3.25 |

| Gly | 8.33 | 3.96 | - | - |

| D-Asp | 8.34 | 4.64 | 2.72, 2.65 | - |

| Ser | 8.30 | 4.45 | 3.90 | - |

Advanced Structural Determination Methods

While solution-state techniques are vital, understanding how a peptide interacts with its biological target often requires atomic-resolution structures of the complex, which can be obtained through methods like X-ray crystallography.

X-ray Crystallography for Ligand-Receptor Complex Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule or a molecular complex in the solid state. For a peptide like this compound, this technique is most powerfully applied to a co-crystal of the peptide bound to its receptor, such as an integrin. nih.gov

Table 3: Key Interactions in a Representative RGD Peptide-Integrin Complex from Crystallographic Data This interactive table summarizes typical binding interactions observed in crystal structures.

| Peptide Residue | Interacting Receptor Residue/Ion | Type of Interaction |

|---|---|---|

| Arginine | Aspartic Acid (on receptor) | Salt Bridge / Hydrogen Bond |

| Glycine | Serine (on receptor), Water | Hydrogen Bond |

| Aspartic Acid | Mg²⁺/Ca²⁺ ion, Asparagine (on receptor) | Metal Coordination, Hydrogen Bond |

| Serine | Phenylalanine (on receptor) | van der Waals Contact |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches complement experimental techniques by providing insights into the dynamic nature of peptides and predicting their conformational landscapes.

Prediction of Peptide Conformation and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would start with an initial 3D structure, which is then placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom. nih.govnih.gov

These simulations can predict the most stable conformations of the peptide, the transitions between different conformational states, and the flexibility of various regions of the molecule. By analyzing the simulation trajectories, researchers can identify persistent hydrogen bonds and salt bridges that stabilize specific structures, such as β-turns. This information is critical for understanding how the peptide's inherent flexibility and conformational preferences contribute to its ability to bind its receptor. nih.gov

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound This interactive table outlines a standard setup for a computational simulation of the peptide.

| Parameter | Value / Description | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy and forces between atoms. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| Simulation Box | Truncated Dodecahedron | Creates periodic boundary conditions to simulate a larger system. |

| Ensemble | NpT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to a biological system (e.g., 1 atm, 300 K). |

| Simulation Time | >1 microsecond | Allows for sufficient sampling of conformational space. |

| Analysis | RMSD, Hydrogen Bonds, Dihedral Angles | Quantifies structural stability, flexibility, and specific interactions. |

Simulation of D-Asp Stereochemistry Impact on Conformational Landscape

The stereochemistry of amino acid residues is a fundamental determinant of peptide backbone conformation and, consequently, its biological function. In the tetrapeptide this compound, the presence of a D-aspartic acid (D-Asp) residue in place of the naturally occurring L-aspartic acid (L-Asp) has a profound impact on its conformational landscape. While molecular dynamics (MD) simulations specific to this exact linear peptide are not extensively detailed in publicly accessible literature, the conformational consequences of introducing a D-amino acid can be understood from simulation studies of related RGD analogs and fundamental principles of peptide stereochemistry.

Linear peptides like the RGDS sequence are inherently flexible and exist in a dynamic equilibrium of multiple conformations in an aqueous solution. nih.gov MD simulations of linear RGD peptides show they tend to populate extended-like structures, which allows the charged termini to interact favorably with the solvent. nih.gov However, for biological activity, a specific conformation that presents the arginine and aspartic acid side chains in a precise spatial orientation is required for effective binding to integrin receptors.

The substitution of an L-amino acid with its D-enantiomer fundamentally alters the preferred backbone dihedral angles (φ and ψ). An L-residue typically favors the right-handed helical region of the Ramachandran plot, whereas a D-residue favors the left-handed helical region. This inversion of stereochemistry introduces a significant perturbation in the peptide backbone, redirecting the conformational folding. In cyclic peptides, this principle is often exploited to induce specific turn structures and enhance receptor affinity and selectivity. nih.gov For a short, linear peptide like this compound, this change does not confer rigidity but rather shifts the conformational equilibrium towards structures that are not recognized by the integrin binding pocket.

Simulations suggest that the conformational energy landscape of a peptide is crucial for its binding potency. nih.gov The introduction of the D-Asp residue would significantly alter this landscape compared to the native L-Asp peptide. The altered backbone trajectory would likely disrupt the potential for intramolecular hydrogen bonds that might stabilize bioactive conformations in the L-Asp counterpart. This leads to a different ensemble of accessible structures, where the critical side chains of arginine and aspartate are unlikely to achieve the optimal geometry for receptor engagement. The ultimate biological readout of this altered conformational landscape is a loss of function; experimental studies have confirmed that substituting L-Asp with D-Asp in a linear peptide based on the fibronectin cell attachment site results in a completely inactive molecule. nih.gov

| Conformational Feature | H-Arg-Gly-L-Asp-Ser-OH (Expected) | This compound (Inferred from Simulation Principles) |

| Backbone Flexibility | High; exists as an ensemble of conformations. | High; exists as an ensemble of different conformations. |

| Predominant Conformations | Equilibrium between extended forms and various turn-like structures (e.g., β-turns). | Equilibrium shifted towards conformations incompatible with receptor binding. |

| Dihedral Angle (Asp) | Primarily occupies the allowed regions for L-amino acids in the Ramachandran plot. | Primarily occupies the allowed regions for D-amino acids (mirror image). |

| Bioactive Conformation | Transiently accessible, allowing for integrin binding. | Population of the bioactive conformation is negligible or completely inaccessible. |

| Biological Activity | Active | Inactive nih.gov |

Structure-Activity Relationship (SAR) Elucidation via Conformational Analysis

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. For RGD-containing peptides, SAR analysis reveals that both the primary sequence and the three-dimensional conformation are critical determinants of integrin binding affinity and specificity. nih.gov The case of this compound provides a stark example of the stringent stereochemical requirements for activity.

Conformational analysis is the key to elucidating the SAR of RGD peptides. The ability of an RGD sequence to inhibit cell adhesion is not merely due to the presence of the charged arginine and aspartic acid residues, but rather their precise spatial arrangement. researchgate.net Seminal studies by Pierschbacher and Ruoslahti investigated the activity of a series of synthetic peptides analogous to the cell attachment site of fibronectin. Their work demonstrated that substituting the L-Asp residue with D-Asp in a peptide sequence resulted in a complete loss of its ability to inhibit cell attachment to a fibronectin substrate. nih.gov This finding underscores that the stereochemistry at the aspartic acid position is absolutely critical for biological function.

Further conformational studies have identified key structural criteria that a peptide must meet to be active. These include:

The distance between the Cβ atoms of the Arg and Asp residues. nih.gov

The distance between the charged centers (the guanidinium (B1211019) group of Arg and the carboxylate group of Asp). nih.gov

The relative orientation of the Arg and Asp side chains, which can be described by a pseudo-dihedral angle (formed by Arg Cζ - Arg Cα - Asp Cα - Asp Cγ). nih.gov

For a peptide to exhibit significant inhibitory activity, this pseudo-dihedral angle must fall within a specific range, typically between -45° and +45°. nih.govresearchgate.net The inversion of stereochemistry at the α-carbon of aspartic acid, from L to D, forces the carboxylate side chain into a position that prevents the peptide from satisfying this geometric requirement. The resulting conformation presents the critical functional groups in an incorrect orientation for simultaneous and effective interaction with the corresponding binding sites within the integrin receptor. Therefore, despite having the correct sequence of amino acids, the this compound peptide is inactive because its conformational landscape, dictated by the D-Asp residue, does not overlap with the bioactive conformation required for receptor recognition.

| Peptide Analog (based on GRGDSP sequence) | Stereochemical Modification | Relative Inhibitory Activity | Rationale based on Conformational Analysis |

| GRGDSP | None (All L-amino acids) | Active (Reference) | The flexible backbone can adopt the required conformation for receptor binding. nih.gov |

| GRG(D-Asp)SP | L-Asp → D-Asp | Completely Inactive | D-stereochemistry prevents the Asp side chain from achieving the correct orientation relative to the Arg side chain. nih.gov |

| G(D-Arg)GDSP | L-Arg → D-Arg | Active (Similar to reference) | The longer, flexible side chain of D-Arg can still position the guanidinium group correctly for binding. nih.gov |

| GR(D-Ala)DSP | Gly → D-Ala | Completely Inactive | The methyl group and D-stereochemistry of D-Ala restrict backbone flexibility, preventing the R and D residues from being properly spaced. nih.gov |

Molecular Recognition and Interaction Mechanisms of H Arg Gly D Asp Ser Oh

Integrin Receptor Binding Specificity and Selectivity

Integrins are a large family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The RGD sequence is a primary recognition site for many integrins. The introduction of a D-amino acid, such as in H-Arg-Gly-D-Asp-Ser-OH, can significantly alter the peptide's conformation and, consequently, its binding affinity and selectivity for different integrin subtypes.

Different integrin subtypes exhibit distinct preferences for the conformation and sequence of the RGD motif and its surrounding residues. While the canonical RGD sequence is recognized by several integrins, including αvβ3, αvβ5, α5β1, and αvβ6, the stereochemistry of the aspartic acid residue can modulate this recognition.

Research has shown that while the L-Asp form is generally active, the substitution with D-Asp can lead to a complete loss of activity in inhibiting cell attachment to fibronectin and vitronectin substrates. nih.govresearchgate.net This suggests that the spatial orientation of the carboxyl group of the aspartic acid residue is critical for proper interaction with the integrin binding pocket.

The table below summarizes the general RGD recognition by various integrin subtypes. The specific binding characteristics of this compound to each of these would require further empirical investigation, but the existing literature on D-Asp substituted RGD peptides suggests a significant reduction in affinity.

| Integrin Subtype | Primary Ligands | General RGD Recognition |

|---|---|---|

| αvβ3 | Vitronectin, Fibronectin, Osteopontin | Yes |

| αvβ5 | Vitronectin | Yes |

| α5β1 | Fibronectin | Yes |

| αvβ6 | Fibronectin, Tenascin-C | Yes |

The stereochemistry of the aspartic acid residue is a critical determinant of the biological activity of RGD-containing peptides. Studies have unequivocally demonstrated that substituting the naturally occurring L-Aspartic acid with D-Aspartic acid results in a dramatic loss of the peptide's ability to inhibit cell adhesion to substrates like fibronectin and vitronectin. nih.govresearchgate.net This indicates that the specific spatial arrangement of the carboxyl side chain of aspartic acid is essential for its interaction with the metal ion-dependent adhesion site (MIDAS) within the β subunit of the integrin receptor.

The interaction of the RGD motif with integrins involves the coordination of the aspartate carboxyl group with a divalent cation in the MIDAS. The precise geometry required for this coordination is disrupted when the stereochemistry is inverted from L to D, leading to a significant decrease in binding affinity. This principle underscores the high degree of stereospecificity inherent in ligand-receptor interactions. Therefore, this compound is expected to have a markedly reduced affinity for RGD-dependent integrins compared to its L-Asp counterpart.

The binding site for RGD-containing peptides on integrin receptors is located at the interface of the α and β subunits. The arginine residue of the RGD motif interacts with a binding pocket on the α subunit, while the aspartic acid residue coordinates with the MIDAS in the β subunit. nih.govnih.gov The glycine residue allows for a tight turn in the peptide backbone, facilitating the correct positioning of the Arg and Asp side chains.

Given the critical role of the L-Asp configuration for high-affinity binding, it is unlikely that this compound would occupy this binding site in the same manner as the native L-RGD sequence. Any residual, low-affinity interaction would likely involve a different binding mode or interactions with peripheral regions of the receptor. Detailed structural studies, such as X-ray crystallography or cryo-electron microscopy, would be necessary to precisely characterize the binding site of this compound on integrin receptors, should any significant binding be detected.

Non-Integrin Receptor Interactions

While the primary targets of RGD-based peptides are integrins, the potential for off-target interactions with other cellular components exists.

Currently, there is a lack of specific evidence in the provided search results detailing the binding of this compound to other cell surface receptors. The focus of research on RGD analogs has predominantly been on their interactions with integrins.

Interestingly, the related peptide H-Arg-Gly-Asp-Ser-OH (RGDS), with the natural L-Asp configuration, has been shown to interact with intracellular proteins, including survivin and procaspases. medchemexpress.com Specifically, RGDS has been found to bind to survivin with a high affinity (Kd of 27.5 μM) at its C-terminus. medchemexpress.com Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins and plays a role in cell division and apoptosis. nih.gov

Furthermore, RGDS can directly and specifically bind to procaspase-3, -8, and -9. medchemexpress.com These are the inactive precursors of caspases, which are key proteases involved in the execution phase of apoptosis.

The table below summarizes the known intracellular interactions of the L-Asp containing RGDS peptide. Whether the D-Asp stereoisomer, this compound, retains these interactions is not definitively established in the provided search results and would require further investigation. The stereochemistry of the aspartate residue could potentially influence these non-integrin interactions as well.

| Intracellular Protein | Interaction with RGDS (L-Asp) | Potential Functional Consequence |

|---|---|---|

| Survivin | Specific, high-affinity binding to the C-terminus. medchemexpress.com | Modulation of anti-mitogenic effects. medchemexpress.com |

| Procaspase-3 | Direct and specific binding. medchemexpress.com | Potential modulation of apoptosis. |

| Procaspase-8 | Direct and specific binding. medchemexpress.com | Potential modulation of apoptosis. |

| Procaspase-9 | Direct and specific binding. medchemexpress.com | Potential modulation of apoptosis. |

Mechanistic Insights into Cell-Extracellular Matrix Adhesion Modulation

The peptide this compound is a structural analog of the widely recognized Arg-Gly-Asp (RGD) sequence, a primary motif governing cell adhesion to the extracellular matrix (ECM). wikipedia.org The mechanism by which this peptide modulates cell-ECM adhesion is rooted in its ability to competitively interact with a class of transmembrane receptors known as integrins.

Integrins are heterodimeric proteins, composed of α and β subunits, that anchor cells to ECM proteins like fibronectin, vitronectin, and laminin, which contain the native RGD sequence. wikipedia.orgacs.org The this compound peptide mimics this natural recognition site. The binding process is highly specific at the molecular level: the positively charged guanidinium (B1211019) group of the arginine (Arg) residue interacts with negatively charged pockets on the α-subunit of the integrin, while the carboxylate group of the aspartic acid (Asp) residue coordinates with a divalent cation within the Metal Ion-Dependent Adhesion Site (MIDAS) located on the β-subunit. nih.gov

The inclusion of a D-aspartate (D-Asp) instead of the natural L-aspartate is a critical modification. While the fundamental binding interactions of the Arg and Asp side chains are preserved, the D-stereoisomer alters the peptide's backbone conformation. This change can influence the peptide's stability and its selectivity for different integrin subtypes. nih.gov By occupying the integrin binding site, this compound acts as a competitive antagonist, preventing ECM proteins from binding. apexbt.combiocrick.com This interference directly modulates and typically inhibits cell-ECM adhesion, preventing cells from attaching and spreading on a substrate. wikipedia.org

Upon binding, the peptide can trigger conformational changes in the integrin receptor, which are then propagated across the cell membrane. This process, known as "outside-in signaling," influences the organization of the cell's internal cytoskeleton. Integrin clustering initiated by ligand binding can recruit various signaling proteins, such as focal adhesion kinase (FAK) and Src kinase, to the cell membrane. Activation of these kinases leads to a cascade of downstream events, including actin polymerization and the formation of focal adhesions, which are complex structures that mechanically link the ECM to the actin cytoskeleton. By competitively inhibiting the natural ligand binding, this compound can disrupt the formation of these stable adhesive structures, thereby modulating cell adhesion, migration, and survival. apexbt.com

Quantitative Analysis of Ligand-Receptor Kinetics and Thermodynamics

The interaction between RGD-containing peptides and integrins can be quantified through kinetic and thermodynamic parameters, which provide a precise measure of the binding affinity and stability of the ligand-receptor complex. The most common metric used to evaluate this interaction is the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kₑ). These values indicate the concentration of the peptide required to inhibit 50% of the specific binding of a natural ligand or to occupy 50% of the receptors at equilibrium, respectively. A lower value signifies a higher binding affinity.

While specific kinetic and thermodynamic data for the linear tetrapeptide this compound are not extensively documented in publicly available literature, data from closely related RGD analogs provide valuable insights into the expected range of binding affinities for various integrin subtypes. The affinity is highly dependent on the peptide's conformation (linear vs. cyclic), the specific integrin subtype, and the experimental conditions. nih.gov

For instance, studies on various synthetic RGD peptides have demonstrated a wide range of affinities. Cyclization of the peptide backbone, a common strategy to constrain the conformation and enhance binding, often results in significantly higher affinity compared to linear counterparts. nih.gov The table below presents a compilation of reported binding affinities for several RGD analogs to different integrins, illustrating the impact of structural modifications on receptor binding.

| Compound | Integrin Subtype | Assay/Cell Line | Binding Affinity (IC₅₀) |

|---|---|---|---|

| Macrocyclic RGD peptide (1-K) | αvβ3 | HEK-293 Cells | 3.5 µM |

| Macrocyclic RGD peptide (1-K) | αvβ3 | SKOV-3 Cells | 28.1 µM |

| Macrocyclic RGD peptide (1-K) | αvβ5 | HT-29 Cells | 50 µM |

| Cyclic RGD-MMAE conjugate (2-c(MMAE)) | αvβ3-positive | SKOV-3 Cells | 0.25 µM |

| DTPA-conjugated cyclo(RGDfX) | αvβ3 | Competition Assay | 192 nM |

This table presents IC₅₀ values for various RGD peptide analogs, which serve as a reference for the potential binding affinity of this compound. The data is derived from multiple studies and reflects the diversity in peptide structure and experimental context. nih.govmdpi.com

The data clearly indicate that binding affinities can span from the nanomolar to the micromolar range. Factors such as the cell type, the specific integrin being targeted, and the structural constraints of the peptide play a crucial role in determining the precise kinetics and thermodynamics of the interaction. acs.orgnih.govmdpi.com The higher binding energy and more stable configuration observed for cyclic RGD peptides compared to linear versions in simulation studies suggest that conformational rigidity is a key determinant of affinity. nih.gov

Cellular and Biochemical Responses Induced by H Arg Gly D Asp Ser Oh in Research Models

Modulation of Cell Adhesion and Spreading

H-Arg-Gly-D-Asp-Ser-OH and related RGD-containing peptides are potent modulators of cell adhesion and spreading. By competing with ECM proteins for integrin binding sites, these peptides can prevent cells from attaching to surfaces and to each other. nih.govnih.gov

Research has extensively demonstrated that peptides containing the Arg-Gly-Asp-Ser (RGDS) sequence effectively inhibit the adhesion of cells to various purified ECM proteins. The prototypical peptide Gly-Arg-Gly-Asp-Ser has been shown to inhibit the adhesion of platelets to fibronectin substrates in a concentration-dependent manner. nih.govresearchgate.net The smallest fully active sequence identified from the fibronectin cell-binding region is Arg-Gly-Asp-Ser. nih.govresearchgate.net

This inhibitory action is not limited to fibronectin. RGDS-containing peptides are also capable of blocking platelet adhesion to fibrinogen and von Willebrand factor substrates. nih.govresearchgate.netnih.gov Studies using a hexapeptide, Gly-Arg-Gly-Asp-Ser-Pro, as a prototype showed it inhibited fibrinogen binding to stimulated platelets, with inhibition exceeding 90% at high concentrations. nih.gov The specificity of this interaction is highlighted by the fact that conservative amino acid substitutions for the arginine, glycine, or aspartic acid residues markedly reduce the peptide's inhibitory activity. nih.gov

The inhibitory effect extends to other cell types and ECM proteins as well. RGD-containing synthetic peptides have been used to inhibit the attachment of tumor cells to fibronectin, vitronectin, and type I collagen. nih.gov

Table 1: Inhibition of Cell Adhesion by RGD-Containing Peptides

| Cell Type | ECM Protein | Inhibitory Peptide | Key Finding | Reference |

|---|---|---|---|---|

| Platelets | Fibronectin | Arg-Gly-Asp-Ser (RGDS) | Effectively inhibited platelet adhesion in a concentration-dependent manner. | nih.govresearchgate.net |

| Platelets | Fibrinogen | Gly-Arg-Gly-Asp-Ser-Pro | Inhibited binding to ADP and thrombin-stimulated platelets by over 90% at high concentrations. | nih.gov |

| Platelets | von Willebrand factor | Arg-Gly-Asp-Ser (RGDS) | Demonstrated inhibition of platelet adhesion. | nih.govresearchgate.net |

The RGD sequence plays a critical role in platelet aggregation. The binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin on activated platelets is a key step in forming platelet plugs. clinpgx.org Peptides containing the RGD motif, such as this compound, can act as antagonists to this receptor, thereby inhibiting platelet aggregation. nih.govnih.gov

The peptide Gly-Arg-Gly-Asp-Ser was found to inhibit thrombin-induced platelet aggregation without altering the degree of platelet activation. nih.govresearchgate.net Similarly, the hexapeptide Gly-Arg-Gly-Asp-Ser-Pro inhibited platelet aggregation in the same dose range that it inhibited fibrinogen binding. nih.gov The inhibitory potency of RGDS can be influenced by its surrounding amino acids; for instance, Arg-Gly-Asp-Phe (RGDF) was found to be a more potent inhibitor of fibrinogen binding and subsequent aggregation than RGDS. nih.gov This demonstrates that while the core RGD sequence is essential, the local primary structure can modulate its interaction with specific adhesion receptors. nih.gov

Regulation of Intracellular Signaling Cascades

The interaction of this compound with integrins does not merely block cell adhesion; it also initiates or inhibits intracellular signaling cascades. Integrins are transmembrane proteins that function as adhesion receptors and also transduce biochemical signals into the cell, regulating functions like migration, proliferation, and apoptosis. nih.govnih.gov

When this compound binds to an integrin, it can trigger signaling pathways typically associated with ECM engagement. In cultured human mesangial cells, the RGDS peptide was shown to stimulate the transcription and secretion of transforming growth factor-beta1 (TGF-beta1). nih.gov This effect was dependent on the peptide's interaction with integrins and led to the activation of integrin-linked kinase (ILK). nih.gov The study found that inhibiting ILK activity completely abolished the increase in TGF-beta1, indicating a direct signaling link between integrin engagement by the peptide and downstream gene expression. nih.gov

Integrins lack intrinsic kinase activity but regulate many protein tyrosine kinases, such as Focal Adhesion Kinase (FAK) and Src, to coordinate cellular processes. nih.gov The binding of RGD peptides can influence these pathways, thereby affecting a wide range of cellular functions. nih.govnih.gov For example, the RGD motif within the cell adhesion molecule L1 has been shown to promote neurite outgrowth by interacting with the αvβ3 integrin, demonstrating a specific signaling outcome from an RGD-integrin interaction. nih.gov

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade involved in cell survival, growth, and proliferation, and it is strongly implicated as a mediator of integrin-regulated events. nih.gov Research has shown a direct link between RGD-mediated signaling and the PI3K pathway. medchemexpress.com In one study, cell attachment to an RGDS-modified surface was found to abolish apoptosis induced by various stimuli. medchemexpress.com This RGDS-dependent resistance to apoptosis was eliminated when the activity of the PI3K pathway was inhibited, demonstrating that the pro-survival signal generated by the RGDS-integrin interaction is transduced through the PI3K pathway. medchemexpress.com

Influence on Cell Proliferation and Viability in In Vitro Systems

By modulating cell adhesion and intracellular signaling, this compound can significantly influence cell proliferation and viability in laboratory settings. Integrin-mediated cell attachment is known to regulate cell growth and differentiation. nih.gov

An Arg-Gly-Asp-modified elastin-like polypeptide was shown to enhance β-cell adhesion and proliferation. nih.gov Conversely, soluble RGD peptides can have an anti-mitogenic effect. The RGDS peptide was found to lose its anti-mitogenic effect in cells where the protein survivin was depleted, suggesting an interaction between RGD-integrin signaling and key cell cycle regulators. medchemexpress.com The ability of RGD peptides to interfere with the necessary cell-matrix interactions that provide survival and growth signals can lead to the inhibition of cell proliferation or the induction of apoptosis, a process known as anoikis.

Table 2: Summary of Cellular Responses to this compound

| Cellular Process | System/Model | Effect of RGDS Peptide | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Cell Adhesion | Platelets, Tumor Cells | Inhibition | Competitive binding to integrins, blocking interaction with Fibronectin, Fibrinogen, etc. | nih.govnih.govnih.gov |

| Platelet Aggregation | Human Platelets | Inhibition | Blocks Fibrinogen binding to the αIIbβ3 integrin. | nih.govnih.gov |

| Gene Expression | Human Mesangial Cells | Increased TGF-beta1 secretion | Activation of Integrin-Linked Kinase (ILK) pathway. | nih.gov |

| Cell Survival | Multiple Cell Lines | Promotes resistance to apoptosis | Dependent on the activation of the PI3K pathway. | medchemexpress.com |

| Cell Proliferation | Multiple Cell Lines | Anti-mitogenic effect | Interference with cell-matrix interactions and survivin signaling. | medchemexpress.com |

Studies in Cultured Fibroblasts and Other Cell Lines

In vitro studies utilizing cultured fibroblasts have been instrumental in characterizing the cell-adhesive properties of this compound. When substrates are derivatized with peptides containing the RGDS sequence, they are capable of promoting the attachment and spreading of certain fibroblast cell lines. This process is initiated by the binding of the RGDS motif to cell surface integrin receptors.

A notable study investigated the formation of focal contacts (FCs) and actin microfilament bundles (MFBs) in different fibroblast cell lines upon adhesion to RGDS-containing peptides in a serum-free medium. nih.gov The results demonstrated that for rat (NRK) and hamster (Nil 8) fibroblasts, the RGDS sequence was sufficient to induce the formation of focal contacts within one hour of plating. nih.gov Specifically, between 72% and 78% of NRK and Nil 8 cells developed focal contacts on the RGDS-derivatized substrate. nih.gov This initial phase of adhesion was followed by the organization of microfilament bundles and the formation of fibronexuses, which are specialized cell-matrix adhesion sites, after four hours. nih.gov

However, the response to the RGDS peptide was not universal across all fibroblast lines. The Balb/c 3T3 mouse fibroblast line, for instance, exhibited a deficient formation of focal contacts when plated on the same RGDS-derivatized substrates. nih.gov This suggests that the cellular machinery and integrin expression profiles of different cell lines can lead to varied responses to the same adhesive peptide.

| Cell Line | Percentage of Cells with Focal Contacts (at 1 hour) | Observed Outcome |

|---|---|---|

| NRK (Rat Fibroblasts) | 72-78% | Successful focal contact formation |

| Nil 8 (Hamster Fibroblasts) | 72-78% | Successful focal contact formation |

| Balb/c 3T3 (Mouse Fibroblasts) | Not specified (defective) | Defective focal contact formation |

Modulation of Apoptotic Pathways and Anoikis Sensitivity

The this compound peptide has been shown to play a significant role in the regulation of apoptosis, or programmed cell death. Its influence is complex, with the ability to both induce and inhibit apoptosis depending on the cellular context and the mode of presentation.

Research has indicated that soluble peptides containing the RGD sequence can induce apoptosis. nih.gov This pro-apoptotic effect is mediated through the direct activation of pro-caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The binding of the RGD peptide is thought to trigger conformational changes in pro-caspase-3, leading to its autoprocessing and subsequent activation. nih.gov

Conversely, when the Arg-Gly-Asp-Ser sequence is presented as part of a surface modification, it can confer resistance to apoptosis. medchemexpress.com Attachment of cells to an RGDS-treated membrane can lead to the upregulation of αvβ3 integrin and can completely abolish apoptosis induced by agents such as staurosporine. medchemexpress.com This resistance to apoptosis is dependent on the activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. medchemexpress.com

Furthermore, the Arg-Gly-Asp-Ser peptide has been found to interact with several key proteins involved in the regulation of apoptosis. These include survivin, an inhibitor of apoptosis protein, as well as the initiator procaspases-8 and -9, and the executioner procaspase-3. medchemexpress.com The interaction with survivin is specific and occurs with high affinity. medchemexpress.com This suggests that the peptide's modulation of apoptosis is multifaceted, involving both direct effects on caspases and interactions with regulatory proteins.

The sensitivity to anoikis, a type of apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix, can also be influenced by RGD peptides. By interfering with integrin-mediated cell adhesion, soluble RGDS peptides can mimic the detached state and thereby promote anoikis in susceptible cells.

Immunomodulatory and Inflammatory Responses

The this compound peptide has demonstrated significant immunomodulatory and anti-inflammatory properties in various research models. Its ability to interact with integrins on immune cells allows it to influence inflammatory signaling pathways and the production of inflammatory mediators.

Regulation of Cytokine and Chemokine Production (e.g., TNF-α, MIP-2)

Studies have shown that the Arg-Gly-Asp-Ser peptide can effectively reduce the production of key pro-inflammatory cytokines and chemokines. In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the RGDS peptide led to a significant inhibition of the increase in Tumor Necrosis Factor-alpha (TNF-α) and Macrophage Inflammatory Protein-2 (MIP-2) levels. medchemexpress.com TNF-α is a potent pro-inflammatory cytokine involved in a wide range of systemic inflammatory responses, while MIP-2 is a chemokine that plays a crucial role in the recruitment of neutrophils to sites of inflammation. The ability of the RGDS peptide to suppress the production of these mediators highlights its potential as an anti-inflammatory agent.

Impact on Myeloperoxidase (MPO) and NF-κB Activity

The anti-inflammatory effects of the Arg-Gly-Asp-Ser peptide extend to its influence on key enzymatic and transcriptional regulators of inflammation. Research has demonstrated that the peptide can decrease the activity of myeloperoxidase (MPO), an enzyme that is abundant in neutrophils and is often used as a marker of neutrophil infiltration and inflammation. medchemexpress.com

| Parameter | Effect of RGDS Peptide |

|---|---|

| TNF-α Production | Reduced |

| MIP-2 Production | Reduced |

| Myeloperoxidase (MPO) Activity | Decreased |

| NF-κB Activity | Decreased |

Role in Specific Biological Processes and Pathological Models (In Vitro/Ex Vivo)

The influence of this compound extends to highly specialized biological processes, including those within the central nervous system. Its interaction with integrins plays a crucial role in the modulation of synaptic plasticity, a fundamental mechanism for learning and memory.

Effects on Neuronal Plasticity and Long-Term Potentiation (LTP) Stabilization

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. This process is widely considered to be one of the major cellular mechanisms that underlies learning and memory. The stabilization of LTP is a critical phase that ensures the longevity of the synaptic enhancement.

Research using hippocampal slices has revealed that integrin-matrix interactions are essential for the stabilization of LTP. nih.gov Peptides that block these interactions, such as those containing the RGDS sequence, have been shown to disrupt the consolidation of LTP. nih.gov When an integrin antagonist containing the RGDS motif was applied to hippocampal slices after the induction of LTP, it resulted in a gradual decay of the potentiated response. nih.gov

The timing of the application of the RGDS-containing peptide is critical. Its disruptive effect on LTP stabilization was observed when administered up to 10 minutes after the induction of LTP. nih.gov This suggests that there is a specific time window following synaptic potentiation during which integrin-mediated adhesion is necessary for the consolidation of the synaptic changes. These findings indicate that the this compound peptide, by acting as an integrin antagonist, can interfere with the molecular processes that stabilize the synaptic modifications underlying neuronal plasticity.

Interactions with Microbial Adherence Mechanisms (e.g., Treponema pallidum, Mycobacterium tuberculosis, FMDV)

The tetrapeptide sequence Arg-Gly-Asp-Ser (RGDS), a key recognition motif in extracellular matrix proteins like fibronectin, plays a significant role in the adherence mechanisms of various pathogens. The synthetic peptide this compound, by mimicking this sequence, can interfere with these host-pathogen interactions.

Treponema pallidum : The adherence of the syphilis spirochete, Treponema pallidum, to host cells is mediated by its recognition of fibronectin on the cell surface. nih.gov The specific binding site within fibronectin has been identified as the Arg-Gly-Asp-Ser (RGDS) sequence. nih.gov Research has demonstrated that synthetic peptides containing the RGDS sequence can effectively compete with fibronectin for binding to T. pallidum. A synthetic heptapeptide incorporating the RGDS motif was shown to diminish the attachment of treponemes to HEp-2 and HT1080 cell monolayers. nih.gov This competitive inhibition underscores the critical role of the RGDS sequence in the cytadherence of this pathogen. nih.gov

Mycobacterium tuberculosis : The interaction between Mycobacterium tuberculosis and host cells is a complex process involving multiple adhesins and receptors. While M. tuberculosis binds to fibronectin, the role of the RGDS sequence in this interaction is part of a multi-faceted attachment mechanism. nih.gov Fibronectin can enhance the attachment of M. tuberculosis to murine alveolar macrophages. This enhanced, fibronectin-mediated attachment was significantly decreased by the addition of a synthetic Arg-Gly-Asp-Ser (RGDS) peptide. nih.gov In one study, the RGDS peptide reduced the attachment from 44.2% to 15.3%, while a control peptide (Arg-Gly-Glu-Ser) had no significant effect. nih.gov This suggests that the RGDS sequence is a key component in the fibronectin-mediated bridge between the bacterium and macrophage integrin receptors. nih.gov

Foot-and-Mouth Disease Virus (FMDV) : The initial attachment of FMDV to host cells is critically dependent on an Arg-Gly-Asp (RGD) sequence located on the viral capsid protein VP1. merckmillipore.comnih.govnih.govfrontiersin.org This motif is highly conserved and facilitates binding to host cell surface integrins, such as αvβ3. nih.govnih.gov Synthetic peptides containing the RGD sequence have been shown to be potent inhibitors of FMDV binding to its cellular receptors. In in-vitro assays using purified αvβ3 integrin, RGD-containing peptides demonstrated exquisite sensitivity in competing with the virus, achieving 50% inhibition at concentrations below 10⁻⁸ M. nih.gov The specificity of this interaction is highlighted by the fact that a control peptide with a single amino acid substitution (RGE) was at least 10,000-fold less effective as a competitor. nih.gov

| Peptide | Target | Observed Effect | Reference |

|---|---|---|---|

| Short RGD-containing peptides | FMDV binding to purified αvβ3 integrin | Highly sensitive competition; 50% inhibition at < 10⁻⁸ M | nih.gov |

| RGE control peptide | FMDV binding to purified αvβ3 integrin | At least 10,000-fold less effective as a competitor compared to RGD peptide | nih.gov |

| 17-mer peptide (VP1 GH loop mimic) | Integrin-mediated virus binding and infection | Acts as a competitor for virus binding | merckmillipore.com |

Modulation of Bone Formation and Resorption in Organ Culture Systems

Peptides containing the Arg-Gly-Asp (RGD) sequence, which is central to this compound, have been shown to modulate bone metabolism by interacting with integrins on bone cells. These interactions can inhibit both the formation of new bone by osteoblasts and the resorption of existing bone by osteoclasts.

In organ culture systems using fetal rat parietal bones, a synthetic peptide containing the RGD sequence (GRGDSPK) was found to inhibit bone formation and mineralization in a dose-dependent manner. nih.gov A maximal decrease in calcium content of 32.5% and in the percentage of bone per unit area of 42.9% was observed. nih.gov This peptide also significantly decreased bone resorption stimulated by parathyroid hormone, as measured by a reduction in the release of pre-incorporated ⁴⁵Ca. nih.gov The number of osteoclasts on the bone surface was also significantly reduced. nih.gov

Further studies using fetal mouse bone organ cultures investigated the effects of various synthetic RGD-containing peptides on osteoclastic resorption. These peptides were found to inhibit resorption, particularly in systems where osteoclast precursors had not yet adhered to the mineralized matrix to become mature osteoclasts. nih.gov This suggests that RGD-binding integrins play a crucial role in the early stages of osteoclast differentiation and adhesion. For instance, echistatin, a viper venom protein with high affinity for the αvβ3 integrin, and another RGD peptide (GdRGDSP) inhibited resorption in a dose-dependent manner. nih.gov

| Peptide | Research Model | Effect on Bone Formation | Effect on Bone Resorption | Reference |

|---|---|---|---|---|

| GRGDSPK (0.1-50 µM) | Fetal rat parietal bones | Inhibited mineralization dose-dependently (up to 42.9% decrease in bone area) | Significantly decreased PTH-stimulated ⁴⁵Ca release; reduced osteoclast number | nih.gov |

| GRADSP (control) | Fetal rat parietal bones | No significant effect | No significant effect | nih.gov |

| Echistatin | Fetal mouse metacarpals | Not specified | Inhibited dose-dependently (ED₅₀ ~10⁻⁹ M) | nih.gov |

| GdRGDSP | Fetal mouse metacarpals | Not specified | Inhibited dose-dependently (ED₅₀ ~10⁻⁴ M) | nih.gov |

| GPenGRGDSPCA (cyclic) | Fetal mouse bone explants | Not specified | Significantly inhibited ⁴⁵Ca release | nih.gov |

Rational Design and Development of H Arg Gly D Asp Ser Oh Analogs and Peptidomimetics

Amino Acid Substitution and Mutagenesis Studies

The stereochemistry of amino acids, referring to their L- or D-configuration, is a critical determinant of a peptide's three-dimensional structure and its interaction with biological systems. jpt.com While proteins in mammals are composed almost exclusively of L-amino acids, the strategic incorporation of D-amino acids offers significant advantages in peptide design, particularly concerning proteolytic stability. jpt.combiopharmaspec.com

Enzymes, such as proteases, are stereospecific and primarily recognize and degrade peptides made of L-amino acids. jpt.comnih.gov Swapping an L-amino acid with its D-enantiomer can render the peptide resistant to proteolytic cleavage at that site, thereby increasing its biological half-life. biopharmaspec.comnih.gov However, such substitutions can also profoundly impact biological activity. The precise conformation of the RGD motif is essential for integrin binding, and alterations in stereochemistry can disrupt the required spatial arrangement of the critical arginine and aspartic acid side chains.

Studies on RGD-containing peptides have demonstrated the critical nature of stereochemistry:

Core RGD Motif: Replacement of the L-Arg or L-Asp in the parent RGD sequence with their D-stereoisomers has been shown to cause a dramatic 100- to 1000-fold reduction in binding activity to certain integrins. researchgate.net This highlights the stringent conformational requirements of the integrin binding pocket.

Flanking Residues: The introduction of D-amino acids in positions flanking the core RGD sequence is a common strategy, particularly in the design of cyclic peptides. A D-configured hydrophobic amino acid adjacent to the aspartate residue can increase bioactivity and selectivity for specific integrin subtypes. acs.org For instance, the presence of a D-amino acid is often critical for inducing a specific backbone conformation that optimizes the presentation of the RGD sequence for receptor binding. researchgate.net

Stabilizing Effect: The substitution of L-amino acids with D-amino acids at the termini of linear peptides has been shown to increase resistance to exopeptidases, enhancing the peptide's half-life in plasma without necessarily interfering with the core binding motif's interaction with its receptor. biopharmaspec.comnih.gov A study on an antitumor peptide demonstrated that a D-amino acid variant exhibited improved stability in the presence of serum. mdpi.com

The table below summarizes the general effects of L- vs. D-amino acid incorporation in RGD peptides.

| Position of Substitution | General Effect of D-Amino Acid | Rationale |

| Core Motif (Arg, Asp) | Typically results in a significant loss of binding affinity. researchgate.net | The precise spatial orientation of L-amino acid side chains is crucial for interaction with the integrin binding pocket. |

| Flanking Regions | Can enhance binding affinity, selectivity, and stability. acs.orgqyaobio.com | Induces specific turn structures (e.g., in cyclic peptides) that optimize the RGD conformation for receptor binding. |

| Termini (N- or C-) | Increases resistance to exopeptidases, improving overall stability. biopharmaspec.comnih.gov | Blocks enzymatic degradation from the ends of the peptide chain. |

Beyond the 20 common proteinogenic amino acids, a vast array of non-canonical amino acids (ncAAs) can be incorporated into peptides to confer novel properties. nih.govnih.gov These ncAAs offer unique side-chain functionalities, steric properties, and backbone constraints that are not available in the standard amino acid alphabet. researchgate.net Their incorporation is a powerful tool for generating peptidomimetics with improved stability, modified biological function, and enhanced pharmacokinetic profiles. researchgate.net

The introduction of ncAAs can influence biological activity in several ways:

Enhanced Stability: Many ncAAs, such as α,α-dialkyl glycines, are inherently resistant to proteolytic degradation due to steric hindrance at the peptide bond. researchgate.net

Conformational Constraint: Cyclic or sterically bulky ncAAs can be used to restrict the peptide's conformational flexibility, locking it into a bioactive conformation and thereby increasing binding affinity. nih.gov

Improved Pharmacological Properties: The addition of ncAAs can alter a peptide's hydrophobicity, charge, and hydrogen bonding capacity. For example, studies involving the replacement of D-Phenylalanine with D-Tryptophan analogs in cyclic RGD peptides have shown improved hydrophobic interactions. acs.org The introduction of halotryptophans, a type of ncAA, into RGD peptides has been shown to improve bioactivity and create a platform for further chemical modifications. acs.org

Novel Functionalities: ncAAs can be used to introduce specific chemical handles for conjugation, such as fluorescent probes or radiolabels, without disrupting the peptide's primary binding function. acs.orgyoutube.com

Scaffold Design for Conformational Constraint and Enhanced Research Utility

Linear peptides like H-Arg-Gly-D-Asp-Ser-OH are often highly flexible, which can lead to instability and lower binding affinity as they must adopt a specific conformation to bind their target receptor. qyaobio.com Constraining the peptide's structure into a more rigid scaffold can pre-organize it into the bioactive conformation, reducing the entropic penalty of binding and leading to enhanced affinity and selectivity.

Cyclization is a widely employed strategy to improve the stability and binding properties of RGD peptides. qyaobio.com By linking the N- and C-termini or through side-chain cyclization, the conformational freedom of the peptide is significantly reduced.

Key advantages of cyclic RGD peptides over their linear counterparts include:

Increased Stability: The rigid ring structure makes cyclic peptides more stable and less susceptible to chemical and enzymatic degradation. qyaobio.com

Higher Binding Affinity: Cyclization can lock the peptide into a conformation that is optimal for integrin binding, leading to much stronger and faster interactions compared to linear ligands. qyaobio.comacs.org

Improved Selectivity: A constrained conformation can be designed to fit a specific integrin subtype with high precision, reducing off-target binding. mdpi.com For instance, incorporating the RGD sequence into a cyclic pentapeptide framework has been shown to increase selectivity for integrin αvβ3 over glycoprotein (B1211001) IIb/IIIa. acs.orgmdpi.com

The design of these cyclic analogs often involves extensive structure-activity relationship studies. For example, in the model sequence c(RGDxX), it has been shown that a D-configuration aromatic amino acid at position 4 is critical for high αvβ3 binding affinity, while the amino acid at position 5 has little effect on biological function. qyaobio.com

| Property | Linear RGD Peptides | Cyclic RGD Peptides |

|---|---|---|

| Conformational Flexibility | High | Low (Constrained) |

| Proteolytic Stability | Low (susceptible to degradation) qyaobio.com | High (more resistant to degradation) qyaobio.com |

| Binding Affinity | Lower | Higher (often by orders of magnitude) qyaobio.comacs.org |

| Integrin Selectivity | Lower | Higher (can be designed for specific subtypes) acs.orgmdpi.com |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve their drug-like properties. researchgate.net The incorporation of D-amino acids is a cornerstone of peptidomimetic design. nih.gov Since proteases are chiral enzymes adapted to L-amino acid substrates, peptides composed entirely or partially of D-amino acids show remarkable resistance to enzymatic degradation. nih.gov

Peptoids, or N-substituted glycines, are another important class of peptidomimetics. While not directly involving D-amino acids, they represent a scaffold modification that achieves similar goals. By moving the side chain from the alpha-carbon to the backbone nitrogen atom, peptoids are rendered completely resistant to proteolysis while allowing for a high degree of chemical diversity in their side chains.

Strategies for Improved Proteolytic Stability and Affinity in Research Probes

The utility of peptides as research probes is often limited by their poor stability in biological media and, in some cases, insufficient binding affinity. alliedacademies.org Several strategies, often used in combination, can be employed to overcome these limitations.

D-Amino Acid Substitution: As previously discussed, replacing protease-susceptible L-amino acids with their D-enantiomers is a highly effective method for increasing proteolytic resistance and extending the peptide's half-life. nih.govnih.gov

Cyclization: Constraining the peptide in a cyclic scaffold not only improves stability but also enhances binding affinity by pre-organizing the molecule into its bioactive conformation. qyaobio.comalliedacademies.org

Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect linear peptides from degradation by exopeptidases. nih.gov These modifications neutralize the terminal charges, which can also influence membrane permeability and binding interactions.

Incorporation of Non-Canonical Amino Acids: Introducing ncAAs or modifying peptide bonds can sterically hinder protease access, thereby improving stability. researchgate.netalliedacademies.org

Multimerization: Linking multiple copies of a peptide ligand, such as cyclic RGD, can lead to a significant increase in binding affinity. acs.orgmdpi.com This "avidity effect" arises from the increased local concentration of the binding motif in the vicinity of the target receptors. mdpi.com

These strategies collectively provide a robust toolkit for the rational design of this compound analogs, transforming the basic peptide sequence into highly stable and affine probes for detailed biological research.

Impact of Stereochemistry on Enzymatic Degradation

The susceptibility of peptides to enzymatic degradation is a critical factor in their design and therapeutic potential. Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptides composed of L-amino acids, the naturally occurring stereoisomers. The incorporation of D-amino acids, the non-natural mirror images of L-amino acids, into a peptide sequence can significantly enhance its stability by rendering it resistant to proteolytic cleavage.

This resistance stems from the inability of the active sites of most common proteases to accommodate the D-enantiomeric form of the amino acid residues. This steric hindrance prevents the enzyme from effectively binding to the peptide substrate and catalyzing the hydrolysis of the peptide bond. Consequently, peptides containing D-amino acids generally exhibit a longer half-life in vivo.

While specific enzymatic degradation studies on this compound are not extensively documented in publicly available literature, the principles of stereochemical influence on proteolytic stability are well-established. The presence of the D-Aspartic acid residue in the this compound sequence is expected to confer a significant degree of resistance to degradation by a wide range of proteases that typically cleave peptide bonds involving L-amino acids.

The discovery of D-Asp-containing peptides, such as those derived from the fibrinogen β-chain, in human serum suggests that such peptides can persist in biological systems, likely due to their increased resistance to proteolysis nih.govresearchgate.net.

Applications of H Arg Gly D Asp Ser Oh in Advanced Biomaterials Research

Incorporation into Hydrogels and Scaffold Designs

Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering due to their structural similarity to the natural ECM. nih.govmdpi.com However, many synthetic hydrogels are biologically inert. Incorporating H-Arg-Gly-D-Asp-Ser-OH into their structure is a crucial step in creating functional, biomimetic scaffolds. nih.govnih.gov

The goal of a biomimetic scaffold is to replicate the key signaling features of the native ECM, which provides both structural support and biological cues to resident cells. nih.govmdpi.com The inclusion of peptide sequences like this compound is one of the most successful strategies to achieve this. nih.gov By incorporating this peptide, hydrogels made from materials like poly(ethylene glycol) (PEG) or alginate, which cells cannot normally adhere to, are transformed into environments that promote cell migration, proliferation, and organization. nih.govnih.gov

Researchers have designed bioactive PEG-diacrylate (PEGDA) macromers with the RGD sequence attached in the middle of the polymer chain to create hydrogel scaffolds with controlled spatial organization of the ligands. nih.gov This approach aims to mimic the presentation of the RGD loop in fibronectin, potentially enhancing the specificity and strength of cell binding. nih.gov Similarly, biomimetic sponges for cardiac tissue engineering have been developed using blends of natural polymers functionalized with the Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide to stimulate integrins relevant in early cardiac development. nih.gov

In a three-dimensional hydrogel environment, the concentration and accessibility of the this compound peptide are critical variables that dictate the cellular response. The density of the peptide can influence the degree of cell adhesion, the rate of proliferation, and even the differentiation lineage of encapsulated stem cells.

Studies have sought to determine optimal peptide concentrations for specific applications. For example, in injectable hydrogels designed for bone regeneration, a bulk concentration of 100 nmol/cm³ of RGD was found to be suitable for promoting the adhesion of marrow-derived osteoblasts. researchgate.net The specificity of the interaction is also paramount; hydrogels decorated with an Arg-Gly-Glu-Ser (RGES) sequence, a common negative control, show significantly reduced cell attachment, confirming that the cellular response is mediated specifically through the RGD sequence. nih.gov This ability to tune the 3D environment by controlling peptide density allows for the precise engineering of cellular responses within a scaffold, which is essential for regenerating complex tissues.

Role in In Vitro Tissue Engineering Model Systems

The development of biomaterials functionalized with this compound has been instrumental in creating more physiologically relevant in vitro models of human tissues. These advanced 3D cell culture systems provide a significant improvement over traditional 2D plastic dishes, allowing for the study of cell-cell and cell-matrix interactions in an environment that more closely mimics a living organism. nih.govmdpi.com

Hydrogel scaffolds functionalized with this peptide provide the necessary structural integrity and biological cues for cells to self-organize and form tissue-like structures. nih.gov These models are invaluable for fundamental research into cell biology, disease progression, and developmental processes. For instance, they can be used to study how tumor cells invade tissues by providing a 3D matrix that cells must navigate, a process that is dependent on interactions with RGD-containing proteins. nih.gov Furthermore, these tissue models serve as powerful platforms for drug screening and toxicity testing, offering the potential to reduce reliance on animal models and provide more accurate predictions of human responses.

Designing Cell Culture Substrates for Specific Cell Line Responses

The immobilization of this compound onto various substrates is a widely adopted strategy to create bioactive surfaces that can elicit specific cellular responses. The density, conformation (linear versus cyclic), and presentation of the RGDS peptide on a material surface can be precisely controlled to modulate the adhesion, proliferation, and morphology of different cell types.

Researchers have demonstrated that modifying biomaterials with RGDS can significantly enhance cell attachment and viability. For instance, superporous hydrogel scaffolds made from poly(2-hydroxyethyl methacrylate-co-2-aminoethyl methacrylate) modified with RGDS were shown to be particularly effective for the survival of primary chronic lymphocytic leukemia (B-CLL) cells in a 3D culture environment. Compared to unmodified scaffolds where cell viability was 75%, the RGDS-modified hydrogels exhibited cell viabilities of 95% to 98% nih.govresearchgate.net. This highlights the critical role of the RGDS peptide in promoting cell-substrate adhesion for these specific cells nih.gov.

The concentration of the RGDS peptide on a substrate is another crucial factor that influences cellular behavior. Studies on immortalized human vocal fold fibroblasts (I-HVFFs) have shown a concentration-dependent increase in cell adhesion. Substrates modified with 0.1 mM of an RGD-containing peptide supported the adhesion of approximately 35 I-HVFFs per mm², whereas substrates with a lower concentration of 0.001 mM RGD only supported about 18 I-HVFFs per mm² nih.gov. This demonstrates that a higher density of the cell-adhesive peptide leads to a greater number of adherent cells nih.gov.

Furthermore, the conformation of the RGDS peptide plays a significant role in its bioactivity. On titanium surfaces, both linear and cyclic RGD peptides were found to increase the adhesion of endothelial cells compared to untreated surfaces ecmjournal.org. After 24 hours, surfaces with linear RGD showed a higher percentage of cell coverage (26.1%) compared to those with cyclic RGD (16.4%) and untreated surfaces (7.1%) ecmjournal.org. However, after 3 days, the highest cell coverage was observed on the surfaces coated with the cyclic RGD peptide, suggesting that while linear RGD may be more efficient for initial attachment, cyclic RGD provides more stable, long-term cell adhesion and proliferation ecmjournal.org.

The table below summarizes the findings from various studies on the response of different cell lines to RGDS-modified substrates.

| Cell Line | Substrate Material | RGDS Modification | Key Findings |

| Primary chronic lymphocytic leukemia (B-CLL) cells | Poly(2-hydroxyethyl methacrylate-co-2-aminoethyl methacrylate) hydrogel | Covalently immobilized RGDS | Increased cell viability from 75% on unmodified scaffolds to 95-98% on RGDS-modified scaffolds nih.govresearchgate.net. |

| Immortalized human vocal fold fibroblasts (I-HVFFs) | NHS-ester PEG thin film | Grafted RGD peptide at varying concentrations | Cell adhesion increased with higher RGD concentrations (approx. 35 cells/mm² at 0.1 mM vs. 18 cells/mm² at 0.001 mM) nih.gov. |

| Human Dermal Fibroblasts (hDFbs) | Meltable Protein Hydrogels (Caf1) | Hydrogels displaying RGDS motifs | The number of encapsulated cells increased over 21 days in RGDS-containing hydrogels, while it decreased in hydrogels without RGDS nih.gov. |

| Endothelial Cells (ECs) | Titanium surfaces | Immobilized linear RGD (l-RGD) and cyclic RGD (c-RGD) | After 24 hours, l-RGD showed higher cell coverage (26.1%) than c-RGD (16.4%). After 3 days, c-RGD surfaces had the highest cell coverage and proliferation ecmjournal.org. |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Artificial Extracellular Matrix (aECM) Protein Films | aECM-RGD-PEG | Increasing the density of RGD domains resulted in more robust cell adhesion and spreading nih.gov. |

Investigating Cell-Matrix Interactions within Engineered Tissue Constructs

In the field of tissue engineering, this compound is incorporated into 3D scaffolds to mimic the natural extracellular matrix and to study the intricate interactions between cells and their surrounding environment. These interactions are fundamental to guiding cell fate, including proliferation, differentiation, and tissue formation.

The presence of RGDS motifs within engineered tissue constructs has been shown to be crucial for cell survival and function. For example, in meltable protein hydrogels, encapsulated human dermal fibroblasts showed increased proliferation and migration over a 21-day period only in the hydrogels containing RGDS motifs. In contrast, cells in hydrogels lacking these motifs exhibited a decrease in number over time, suggesting that the RGDS-mediated adhesion is essential for cell viability in this 3D environment nih.gov.

RGDS-functionalized biomaterials have also been demonstrated to direct the differentiation of stem cells. In a study using a hydrogel functionalized with RGD motifs, human adipose-derived mesenchymal stromal cells (hASCs) showed a significant commitment towards a chondrogenic lineage. The expression of typical chondrogenic markers such as collagen type 2, SOX9, and aggrecan was enhanced in the RGDS-containing hydrogels nih.gov. This indicates that the interaction between the cells and the RGDS peptide can trigger specific signaling pathways that lead to cell differentiation nih.gov.

Furthermore, the incorporation of RGDS into collagen scaffolds has been shown to promote the differentiation of human mesenchymal stem cells (MSCs) towards a contractile myofibroblast phenotype and to improve the contractility of the engineered tissue preprints.orgmdpi.com. This is particularly relevant for applications in cardiac tissue engineering. The functionalization of collagen with RGD can enhance cell-matrix interactions, which is a critical factor for the survival and function of cells in engineered constructs, especially in challenging environments like post-myocardial infarction preprints.orgmdpi.compreprints.org. The RGD peptide is also known to promote angiogenesis, which is vital for the survival and integration of engineered tissues upon implantation mdpi.com.

The following table presents research findings on the influence of RGDS within engineered tissue constructs on cell-matrix interactions.

| Cell Type | Scaffold/Construct Material | RGDS Integration | Key Findings on Cell-Matrix Interactions |

| Human Dermal Fibroblasts (hDFbs) | Meltable Protein Hydrogels (Caf1) | Hydrogels displaying RGDS motifs | Increased cell number, migration, and proliferation over 21 days in RGDS-hydrogels, indicating persistent cytocompatibility and an environment conducive to ECM protein secretion nih.gov. |

| Human Adipose Mesenchymal Stromal Cells (hASCs) | Hydrogel | Functionalization with RGD motifs | Supported the expression of typical chondrogenic markers, including collagen type 2, SOX9, and aggrecan, and decreased the fibrotic marker collagen type 1 nih.gov. |

| Human Mesenchymal Stem Cells (MSCs) | 3D Collagen Construct | RGD-functionalized collagen | Promoted differentiation towards contractile myofibroblasts and improved contractility. Preserved the paracrine activity of MSCs preprints.orgmdpi.com. |

| Rat Adipose-derived Stem Cells (ADSCs) | Polycaprolactone/Alginate-based nanofibrous scaffolds | Not explicitly RGDS, but alginate component can be functionalized | Scaffolds supported osteogenic differentiation, with increased mineralization and expression of osteogenic markers like ALP over time amegroups.org. |

Advanced Research Methodologies and Experimental Models in H Arg Gly D Asp Ser Oh Studies

In Vitro Assay Standardization and Validation

Standardized and validated in vitro assays are fundamental to the reproducible and accurate assessment of the biological effects of H-Arg-Gly-D-Asp-Ser-OH. These assays provide quantitative data on cell adhesion, spreading, and the peptide's binding affinity to its primary cellular receptors, the integrins.

Cell adhesion and spreading assays are critical for determining the ability of this compound to modulate cell-matrix interactions. These assays are typically performed by coating a substrate, such as a 96-well plate, with an extracellular matrix (ECM) protein like fibronectin or vitronectin, which are known to interact with cells via the RGD sequence.

The standardization of these assays involves optimizing several parameters, including the concentration of the coated ECM protein, the number of cells seeded per well, and the incubation time. Validation is achieved by including appropriate controls, such as a non-adhesive substrate (e.g., bovine serum albumin) and a control peptide with a scrambled sequence (e.g., H-Arg-Asp-Gly-Ser-OH, RDGS) that is not expected to bind to integrins.

In a typical cell adhesion assay, cells are seeded onto the coated plates in the presence or absence of soluble this compound. After a defined incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified. Quantification can be achieved by various methods, including staining the cells with a dye like crystal violet and measuring the absorbance, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence intensity. The results are often expressed as the percentage of cell adhesion relative to a control group without the peptide.

Cell spreading assays extend the adhesion assay by evaluating the morphology of the adherent cells. After adhesion, cells are fixed, stained, and visualized using microscopy. The degree of cell spreading can be quantified by measuring the cell area or by scoring the cells based on their morphology (e.g., rounded, partially spread, fully spread). This compound, when in solution, is expected to inhibit both cell adhesion and spreading on RGD-dependent substrates in a dose-dependent manner by competing with the ECM proteins for integrin binding. Conversely, when the peptide itself is immobilized on a surface, it can promote cell adhesion and spreading. nih.govacs.orgnih.gov

Table 1: Exemplary Data from a Quantitative Cell Adhesion Assay

| Condition | Substrate | Peptide Concentration (µM) | Number of Adherent Cells (per mm²) |

| Control | Fibronectin | 0 | 250 ± 20 |

| RGDS | Fibronectin | 10 | 150 ± 15 |

| RGDS | Fibronectin | 50 | 75 ± 10 |

| RGDS | Fibronectin | 100 | 40 ± 8 |

| RDGS (Control Peptide) | Fibronectin | 100 | 245 ± 18 |

| Control | BSA | 0 | 15 ± 5 |

Note: Data are hypothetical and for illustrative purposes.

To directly quantify the interaction between this compound and its integrin receptors, competitive solid-phase binding assays are widely employed. nih.govnih.govresearchgate.net These assays are crucial for determining the binding affinity (often expressed as the IC50 value, the concentration of the peptide that inhibits 50% of the specific binding of a ligand) of the peptide to specific integrin subtypes.

In a common format of this assay, purified integrin receptors are immobilized onto the wells of a microtiter plate. A labeled ligand that is known to bind to the integrin (e.g., biotinylated fibronectin or a radiolabeled RGD-containing peptide) is then added to the wells along with varying concentrations of the unlabeled competitor, this compound. The amount of labeled ligand that binds to the immobilized integrin is then quantified. As the concentration of this compound increases, it competes with the labeled ligand for binding to the integrin, resulting in a decrease in the detected signal.

The standardization of this assay involves the purification of the integrin receptor, the choice and labeling of the ligand, and the optimization of incubation times and washing steps. Validation includes the use of a non-specific competitor and ensuring that the binding is saturable and specific. The data are typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration, and the IC50 value is determined from the resulting sigmoidal curve. These assays have been instrumental in characterizing the selectivity of this compound and its analogs for different integrin subtypes. nih.govresearchgate.net

Table 2: Representative Data from a Competitive Integrin Binding Assay for this compound

| Integrin Subtype | Labeled Ligand | IC50 (nM) of this compound |

| αvβ3 | Biotinylated Vitronectin | 150 |

| α5β1 | Biotinylated Fibronectin | 250 |

| αIIbβ3 | Biotinylated Fibrinogen | 800 |

Note: IC50 values are hypothetical and serve as examples.

Microscopic Techniques for Cellular Interaction and Localization